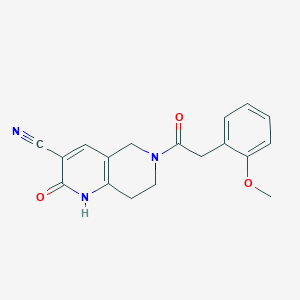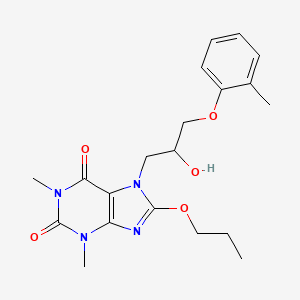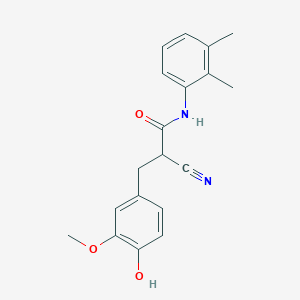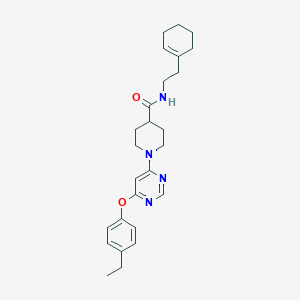![molecular formula C24H24N6O3S B2687821 N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-90-6](/img/structure/B2687821.png)
N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . Triazole analogues, such as this compound, have been reported to possess significant biological and pharmacological properties, making them of interest in medicinal chemistry . They have been associated with various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and more .
Synthesis Analysis
The synthesis of similar triazole derivatives often involves the reaction of an appropriate amine with a triazole-thiol . For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a brominated compound in refluxing ethanol, in the presence of a catalytic amount of piperidine, has been reported .Molecular Structure Analysis
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It also has a methoxyphenyl group, an amino group, and a thio group attached to it .Chemical Reactions Analysis
The compound, being a derivative of 1,2,4-triazolo[4,3-b]pyridazine, is likely to participate in reactions typical of this class of compounds. For example, it might undergo nucleophilic substitution reactions with different amines .Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. The compound may exhibit similar properties, making it a candidate for further exploration in cancer therapy .
Antimicrobial Properties
Triazolothiadiazines have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents. Investigating the specific mechanisms of action and optimizing their efficacy is crucial for future drug development .
Analgesic and Anti-Inflammatory Effects
The compound’s structure suggests that it might possess analgesic and anti-inflammatory properties. Researchers have studied related derivatives for pain management and inflammation control. Further studies are needed to validate these effects and explore their potential clinical applications .
Antioxidant Potential
Triazolothiadiazines may act as antioxidants, protecting cells from oxidative stress. Their ability to scavenge free radicals and reduce oxidative damage could have implications for various health conditions, including neurodegenerative diseases and aging-related disorders .
Antiviral Activity
Given the ongoing global health challenges, compounds with antiviral properties are of great interest. Investigating whether this compound exhibits antiviral effects could lead to the development of new therapeutic strategies against viral infections .
Enzyme Inhibitors
Triazolothiadiazines have been explored as enzyme inhibitors. Specific examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These enzymes play critical roles in various physiological processes, and modulating their activity could have therapeutic implications .
Antitubercular Agents
Tuberculosis remains a global health concern. Researchers have investigated triazolothiadiazines as potential antitubercular agents. Understanding their mechanism of action and optimizing their efficacy against Mycobacterium tuberculosis is essential for combating this infectious disease .
Mécanisme D'action
Target of action
Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Thiadiazines, on the other hand, are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Mode of action
The mode of action of triazoles and thiadiazines often involves specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Result of action
Some triazole compounds have been found to have antimicrobial, antiviral, and antifungal activities . Thiadiazine derivatives have been found to have anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities .
Propriétés
IUPAC Name |
N-[2-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-16-3-5-17(6-4-16)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)34-15-22(31)26-18-7-9-19(33-2)10-8-18/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDUCQKJOVQBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687740.png)
![Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2687741.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)



![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)

![3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline](/img/structure/B2687756.png)
![2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide](/img/structure/B2687758.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2687759.png)
